![molecular formula C19H18O2Se B14254490 (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol CAS No. 221350-06-7](/img/structure/B14254490.png)
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is a complex organic compound that features a naphthalene ring, a selenium atom, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol typically involves the reaction of naphthalene-2-selenol with an appropriate epoxide, such as phenoxypropan-2-ol. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the selenium-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the selenide form.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and effects.
Industry: Possible use in the development of new materials or catalysts that leverage the unique properties of selenium.
Mecanismo De Acción
The mechanism by which (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol exerts its effects is primarily related to the selenium atom. Selenium can participate in redox reactions, influencing oxidative stress pathways. The compound may interact with molecular targets such as enzymes that contain selenocysteine, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-selenol and naphthalene-2-thiol share structural similarities.
Phenoxypropanol derivatives: Compounds such as 3-phenoxypropan-2-ol and its analogs.
Selenium-containing compounds: Other organoselenium compounds like selenocysteine and selenomethionine.
Uniqueness
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is unique due to its combination of a naphthalene ring, a selenium atom, and a phenoxy group
Propiedades
Número CAS |
221350-06-7 |
|---|---|
Fórmula molecular |
C19H18O2Se |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
(2R)-1-naphthalen-2-ylselanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H18O2Se/c20-17(13-21-18-8-2-1-3-9-18)14-22-19-11-10-15-6-4-5-7-16(15)12-19/h1-12,17,20H,13-14H2/t17-/m1/s1 |
Clave InChI |
MJPRHKROGKVXHC-QGZVFWFLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC[C@H](C[Se]C2=CC3=CC=CC=C3C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)OCC(C[Se]C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


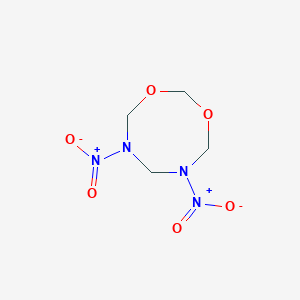
![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)


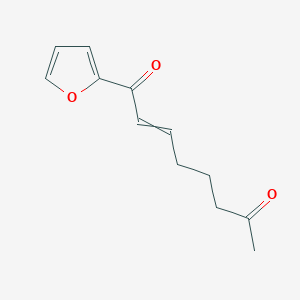
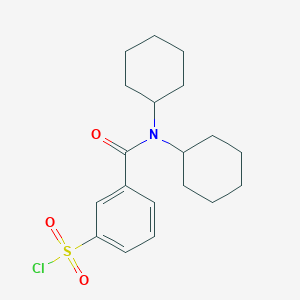
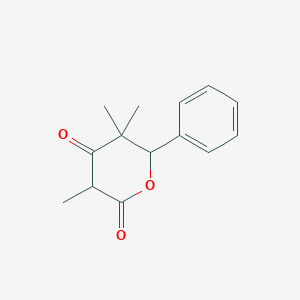
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
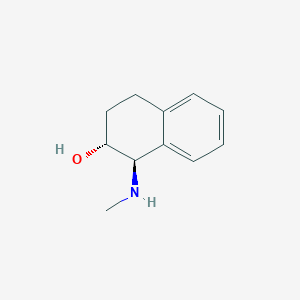
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
